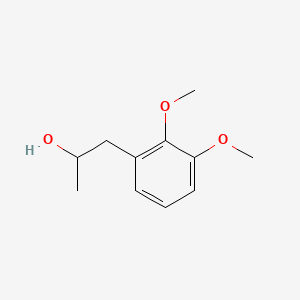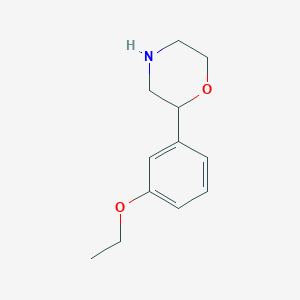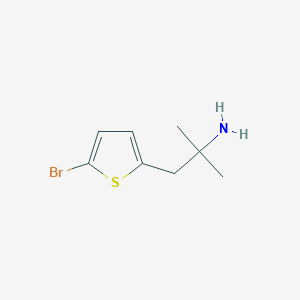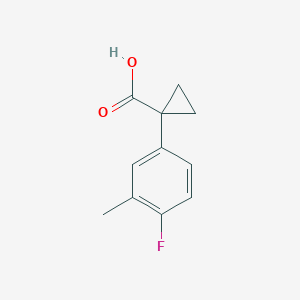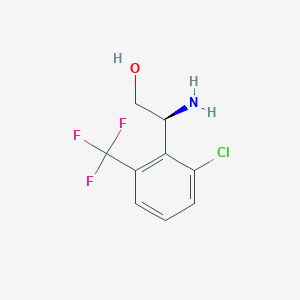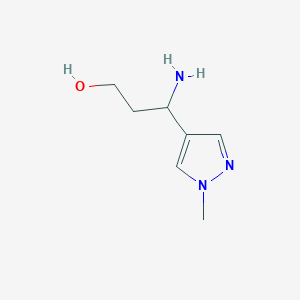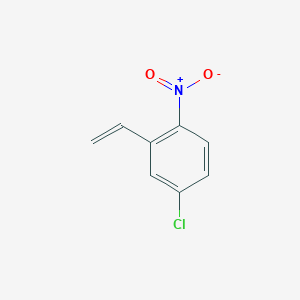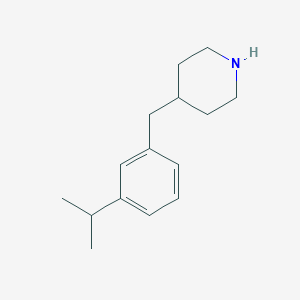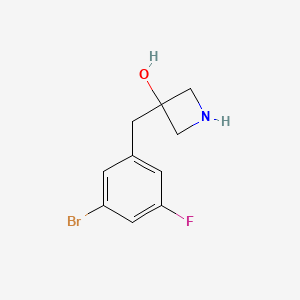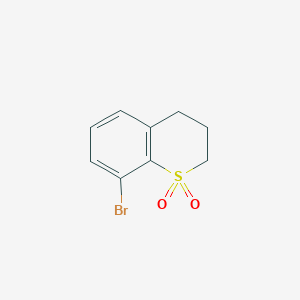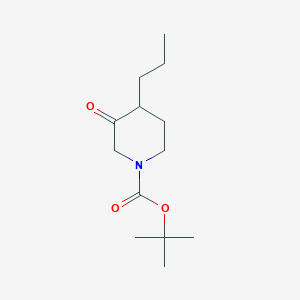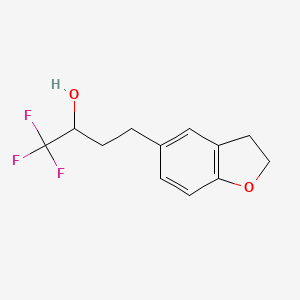
4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol is an organic compound that features a benzofuran ring fused with a trifluorobutanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol typically involves the reaction of 2,3-dihydrobenzofuran with a trifluorobutanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the benzofuran derivative . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include ketones, alkanes, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol exerts its effects involves interactions with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, influencing their activity. The trifluorobutanol moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets . These interactions can modulate signaling pathways and biochemical processes within cells .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: This compound shares a similar benzofuran structure but differs in its functional groups and overall reactivity.
1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine: Another benzofuran derivative with distinct pharmacological properties.
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)-1,1,1-trifluorobutan-2-ol is unique due to the presence of the trifluorobutanol moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Propiedades
Fórmula molecular |
C12H13F3O2 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-ol |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)11(16)4-2-8-1-3-10-9(7-8)5-6-17-10/h1,3,7,11,16H,2,4-6H2 |
Clave InChI |
GKSINZDAMBRTFW-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C(C=C2)CCC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


